

# Methodology for Assessing KIO-301 Efficacy in Patients with Retinitis Pigmentosa

Author: BenchChem Technical Support Team. Date: December 2025



**Application Notes and Protocols** 

# For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for assessing the efficacy of **KIO-301**, a molecular photoswitch designed to restore vision in patients with advanced retinitis pigmentosa (RP). The protocols outlined below are based on the methodologies employed in the ABACUS clinical trials and other standardized assessments for retinal degenerative diseases.

### Introduction to KIO-301

**KIO-301** is a first-in-class, small molecule photoswitch that aims to restore vision in patients with profound vision loss due to retinal degenerative diseases like retinitis pigmentosa.[1][2][3] In RP, the light-sensing photoreceptor cells (rods and cones) degenerate, leading to blindness. [1] However, the downstream retinal ganglion cells (RGCs), which transmit signals from the eye to the brain, often remain viable.[1] **KIO-301** is designed to selectively enter these surviving RGCs and confer light sensitivity to them. When exposed to light, **KIO-301** undergoes a conformational change, which in turn activates the RGCs to send neural signals to the visual cortex, bypassing the non-functional photoreceptors. In the absence of light, it returns to its inactive state. This approach is gene-agnostic, meaning it could potentially benefit patients with any of the numerous genetic mutations that cause RP.



## **Overview of Efficacy Assessment Strategy**

The assessment of **KIO-301**'s efficacy requires a multi-faceted approach, combining objective functional and structural measurements with patient-reported outcomes. This comprehensive strategy is designed to provide a holistic view of the treatment's impact on a patient's visual function and quality of life. The primary endpoints in clinical trials have focused on safety and tolerability, with a range of secondary endpoints to evaluate efficacy.

A logical workflow for assessing the efficacy of **KIO-301** is presented below:





Click to download full resolution via product page

Figure 1: Overall workflow for assessing KIO-301 efficacy.



## Data Presentation: Summary of Key Efficacy Endpoints

Quantitative data from efficacy assessments should be summarized in a clear and structured format to facilitate comparison between baseline and post-treatment measurements.



| Efficacy Endpoint | Assessment Tool                                             | Key Metrics                                                                                        | Purpose                                                                                                                     |
|-------------------|-------------------------------------------------------------|----------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| Visual Acuity     | Berkeley Rudimentary<br>Vision Test (BRVT),<br>ETDRS Charts | logMAR score                                                                                       | To quantify changes in the ability to discern shapes and letters at a given distance.                                       |
| Visual Field      | Humphrey Field<br>Analyzer (HFA),<br>Goldmann Perimetry     | Mean Deviation (MD),<br>Visual Field Area<br>(degrees²)                                            | To map the full extent of peripheral and central vision and detect changes in light sensitivity across the retina.          |
| Light Perception  | Full-Field Stimulus<br>Threshold (FST)                      | Scotopic and photopic<br>thresholds (dB) for<br>different colored<br>stimuli (white, blue,<br>red) | To determine the minimum light intensity a patient can perceive, assessing rod and cone function.                           |
| Retinal Structure | Optical Coherence<br>Tomography (OCT)                       | Retinal thickness,<br>preservation of retinal<br>layers (e.g., ONL, EZ)                            | To assess the structural integrity of the retina and monitor for any changes, including potential adverse events.           |
| Brain Activity    | Functional Magnetic<br>Resonance Imaging<br>(fMRI)          | Blood-oxygen-level-<br>dependent (BOLD)<br>signal change in the<br>visual cortex                   | To objectively measure the neural response in the brain to visual stimuli, providing evidence of a restored visual pathway. |
| Functional Vision | Orientation and Mobility Courses                            | Success rate, time to completion                                                                   | To evaluate the practical impact of vision changes on a patient's ability to                                                |



|                              |                                                                                  |                               | navigate their environment.                                                                                      |
|------------------------------|----------------------------------------------------------------------------------|-------------------------------|------------------------------------------------------------------------------------------------------------------|
| Patient-Reported<br>Outcomes | National Eye Institute<br>Visual Functioning<br>Questionnaire-25 (NEI<br>VFQ-25) | Composite and subscale scores | To capture the patient's subjective experience of their visual function and its impact on their quality of life. |

# Experimental Protocols Visual Acuity Assessment

Protocol for Low Vision Acuity Testing (adapted from ETDRS and BRVT principles)

- Patient Preparation: The patient is seated at a standardized distance from the test chart (e.g., 4 meters or 1 meter for severe vision loss). The eye not being tested is occluded.
- Chart and Lighting: Use a standardized chart such as the Early Treatment Diabetic
  Retinopathy Study (ETDRS) chart, which features rows of 5 letters. The chart should be
  retro-illuminated with standardized lighting conditions.
- Testing Procedure:
  - The patient is instructed to read the letters on the chart, starting from the top.
  - Guessing is encouraged if the patient is unsure.
  - The test continues until the patient cannot correctly identify at least 4 out of 5 letters on a line.
- Scoring: The visual acuity is scored based on the number of correctly identified letters, which is then converted to a logarithm of the minimum angle of resolution (logMAR) score.
- For Ultra-Low Vision: For patients unable to read any letters, alternative assessments such as counting fingers (CF), hand motion (HM), or light perception (LP) are used. The Berkeley



Rudimentary Vision Test (BRVT) can be employed for more granular assessment in this population.

#### **Visual Field Assessment**

Protocol for Automated Perimetry (using Humphrey Field Analyzer)

- Patient Setup: The patient is seated comfortably with their chin on the chin rest and forehead against the brow bar. The eye not being tested is patched.
- Test Selection: The SITA (Swedish Interactive Thresholding Algorithm) Standard 24-2 or 10-2 test is selected. The 10-2 test is particularly useful for patients with central visual field loss, which is common in advanced RP.
- Instructions: The patient is instructed to maintain fixation on the central target and press a button whenever they see a light flash in their peripheral vision.
- Testing: The instrument presents light stimuli of varying intensity at different locations in the visual field.
- Data Analysis: The primary outcome is the Mean Deviation (MD), which represents the
  average deviation of the patient's visual field from age-matched healthy controls. Reliability
  indices such as fixation losses and false positives are monitored.

Protocol for Kinetic Perimetry (using Goldmann Perimeter)

- Patient Setup: The patient is positioned at the perimeter with their chin in the chin rest. One
  eye is occluded.
- Procedure: A light stimulus of a specific size and intensity is moved from the periphery towards the center of the visual field until the patient indicates they can see it. This is repeated for different meridians to map the boundary of the visual field.
- Data Analysis: The visual field is plotted as an area in degrees squared. This method is particularly useful for assessing the extent of remaining peripheral vision in RP patients.

## **Full-Field Stimulus Threshold (FST) Testing**



#### Protocol for Scotopic FST

- Dark Adaptation: The patient undergoes a period of dark adaptation for at least 30-45 minutes.
- Patient Setup: The patient is positioned in a Ganzfeld dome, a device that provides uniform illumination across the entire visual field.
- Stimuli: Full-field flashes of light of varying intensities are presented. To differentiate between rod and cone function, different colored stimuli are used, typically blue (to which rods are more sensitive) and red.
- Patient Response: The patient is instructed to press a button to indicate whether or not they
  perceived the flash. The test uses an algorithm to vary the flash intensity to determine the
  threshold.
- Data Analysis: The threshold is defined as the light intensity at which the patient correctly identifies the flash 50% of the time. The results are reported in decibels (dB).

# Retinal Structure Assessment with Optical Coherence Tomography (OCT)

- Patient Preparation: The patient's pupils may be dilated to improve image quality. The patient is seated at the OCT machine with their chin on the chin rest.
- Image Acquisition: High-resolution cross-sectional images of the retina are acquired using spectral-domain OCT (SD-OCT). Scans are centered on the fovea.
- Data Analysis: The thickness of the retina and its individual layers, such as the outer nuclear layer (ONL) and the ellipsoid zone (EZ), are measured and analyzed. The presence of cystoid macular edema can also be assessed. These structural measurements can be correlated with functional outcomes.

## Functional Magnetic Resonance Imaging (fMRI) of the Visual Cortex



- Patient Preparation: The patient lies in the MRI scanner. A head coil is used to improve signal quality.
- Visual Stimuli: Visual stimuli are presented to the patient via goggles or a projection system.
   A block design is typically used, alternating between periods of visual stimulation and periods of darkness or a fixation cross. The stimuli can include:
  - Full-field flashing light: To elicit a broad response from the visual cortex.
  - Checkerboard patterns: To provide a more complex visual stimulus.
- Image Acquisition: BOLD (blood-oxygen-level-dependent) fMRI sequences are acquired throughout the stimulus presentation. A high-resolution anatomical scan is also acquired for co-registration.
- Data Analysis: The fMRI data is pre-processed to correct for motion and other artifacts.
   Statistical analysis is performed to identify brain regions that show a significant increase in BOLD signal during the visual stimulation blocks compared to the baseline blocks. The primary region of interest is the primary visual cortex (V1).

### Orientation and Mobility (O&M) Assessment

- Course Setup: A standardized course is set up with obstacles and navigational challenges.
   The lighting conditions of the course should be controlled and documented.
- Task: The patient is instructed to navigate the course from a starting point to a designated endpoint.
- Scoring: Performance is assessed based on objective measures such as the time taken to complete the course and the number of errors (e.g., collisions with obstacles). The success rate of completing the course is a key metric.
- Note: While specific details of the O&M test in the ABACUS-1 trial are not fully public, the
  design of such a test should be based on established protocols for assessing functional
  vision in low-vision populations.

## **Patient-Reported Outcomes (NEI VFQ-25)**



- Administration: The 25-item National Eye Institute Visual Functioning Questionnaire (NEI VFQ-25) is administered to the patient by a trained interviewer.
- Content: The questionnaire assesses the patient's perception of their visual function in daily activities, such as reading, driving, and social functioning, as well as their overall well-being related to their vision.
- Scoring: The responses are scored on a scale of 0 to 100 for each subscale, with higher scores indicating better functioning. A composite score is also calculated by averaging the subscale scores.

## **Signaling Pathway and Mechanism of Action**

The mechanism of action of **KIO-301** involves bypassing the degenerated photoreceptors and directly activating the retinal ganglion cells.





Click to download full resolution via product page

Figure 2: KIO-301 mechanism of action in the retina.



### Conclusion

The methodology for assessing the efficacy of **KIO-301** in patients with retinitis pigmentosa is comprehensive, relying on a battery of tests that evaluate different aspects of visual function, from the cellular level to real-world functional abilities. The combination of objective measures like FST and fMRI with patient-reported outcomes provides a robust framework for determining the clinical benefit of this novel therapeutic approach. The protocols outlined in this document provide a foundation for the standardized assessment of **KIO-301** and other emerging therapies for inherited retinal diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. diagnosysllc.com [diagnosysllc.com]
- 2. Electroretinogram (ERG) to Evaluate the Retina in Cases of Retinitis Pigmentosa (RP) -PMC [pmc.ncbi.nlm.nih.gov]
- 3. tvst.arvojournals.org [tvst.arvojournals.org]
- To cite this document: BenchChem. [Methodology for Assessing KIO-301 Efficacy in Patients with Retinitis Pigmentosa]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860252#methodology-for-assessing-kio-301-efficacy-in-patients]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com